4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide
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Overview
Description
4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide. This reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxadiazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-Cyano-N-(4-nitrophenyl)acetamide
Uniqueness
4-amino-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of an oxadiazole ring with a dimethoxyphenyl group makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H14N6O3 |
---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C12H14N6O3/c1-19-8-3-4-9(20-2)7(5-8)6-15-16-11(13)10-12(14)18-21-17-10/h3-6H,1-2H3,(H2,13,16)(H2,14,18)/b15-6+ |
InChI Key |
YGPUPIMBYVYNAX-GIDUJCDVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N=C(/C2=NON=C2N)\N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN=C(C2=NON=C2N)N |
solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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